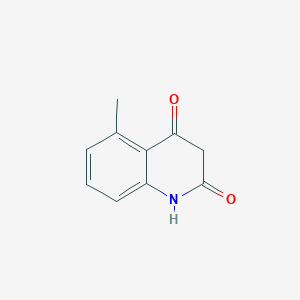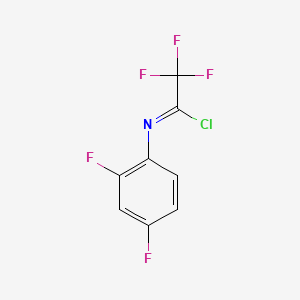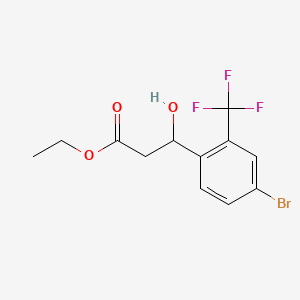
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid is an organic compound that features a bromine atom attached to a benzoic acid core, with an amino-methylpropoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoic acid and 2-amino-2-methylpropanol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts and Reagents: Common catalysts include triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Systems: Implementing automated systems for precise control of reaction parameters.
Green Chemistry: Adopting green chemistry principles to minimize waste and use environmentally friendly solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogen-substituted derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-2-methylpropoxy)-4-bromobenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Binding Affinity: The amino and bromine substituents enhance the binding affinity of the compound to its targets, leading to potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.
4-Bromobenzoic Acid: Shares the bromine-substituted benzoic acid core but lacks the amino-methylpropoxy substituent.
Uniqueness
Structural Features: The combination of the amino-methylpropoxy group and bromine atom provides unique chemical properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C11H14BrNO3 |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
2-(2-amino-2-methylpropoxy)-4-bromobenzoic acid |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,13)6-16-9-5-7(12)3-4-8(9)10(14)15/h3-5H,6,13H2,1-2H3,(H,14,15) |
Clave InChI |
XPBUMKWLTXCAEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=C(C=CC(=C1)Br)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate](/img/structure/B13682054.png)




![3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)
![6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682116.png)


![2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682132.png)



